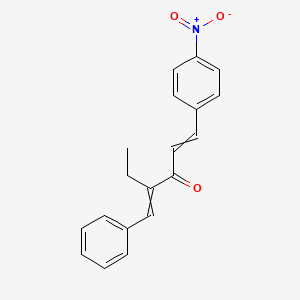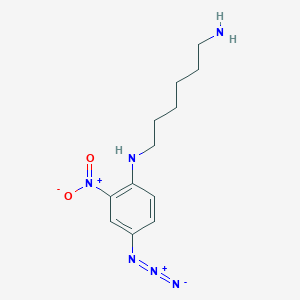
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate is a complex organic compound with a unique structure that includes a chlorobenzene ring, a sulfonyl group, and a carbonochloridimidothioate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonation to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chlorobenzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as bromine and chlorine for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the chloridimidothioate moiety can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzene-1-sulfonyl chloride: Similar in structure but lacks the carbonochloridimidothioate moiety.
Methyl 4-chlorobenzene-1-sulfonate: Similar but with a different functional group attached to the sulfonyl group.
Eigenschaften
CAS-Nummer |
63752-85-2 |
|---|---|
Molekularformel |
C8H7Cl2NO2S2 |
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)sulfonyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO2S2/c1-14-8(10)11-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
RVNSWDHYIOKMBY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)





![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)


